molecular formula C14H14N2S B5163018 4,6,8-trimethyl-2-(2-propyn-1-ylthio)quinazoline

4,6,8-trimethyl-2-(2-propyn-1-ylthio)quinazoline

Cat. No.: B5163018
M. Wt: 242.34 g/mol
InChI Key: DYMKDUBHKNVEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6,8-trimethyl-2-(2-propyn-1-ylthio)quinazoline is a quinazoline derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 4,6,8-trimethyl-2-(2-propyn-1-ylthio)quinazoline is not fully understood. However, studies have suggested that this compound may act as a metal ion chelator, binding to metal ions and causing changes in fluorescence intensity. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and does not have any significant effects on cell viability or proliferation. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4,6,8-trimethyl-2-(2-propyn-1-ylthio)quinazoline in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a promising candidate for use in metal ion detection assays. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4,6,8-trimethyl-2-(2-propyn-1-ylthio)quinazoline. One area of interest is the development of new synthesis methods that yield higher purity and better yields of the desired product. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to understand its biochemical and physiological effects. Finally, there is potential for the development of new applications for this compound in scientific research, such as in the development of new metal ion detection assays or as a tool for studying metal ion binding in biological systems.
In conclusion, this compound is a promising compound for use in scientific research due to its potential applications in metal ion detection assays and its low toxicity. While there is still much to be learned about this compound, its unique properties make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 4,6,8-trimethyl-2-(2-propyn-1-ylthio)quinazoline has been achieved using various methods. One such method involves the reaction of 2-(2-propyn-1-ylthio)aniline with 2,3-pentanedione in the presence of acetic acid and ammonium acetate. Another method involves the reaction of 2-(2-propyn-1-ylthio)aniline with 2,3-butanedione in the presence of acetic acid and ammonium acetate. Both methods have been reported to yield high purity and good yields of the desired product.

Scientific Research Applications

4,6,8-trimethyl-2-(2-propyn-1-ylthio)quinazoline has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for the detection of metal ions. Studies have shown that this compound exhibits high selectivity and sensitivity towards certain metal ions, making it a promising candidate for use in metal ion detection assays.

Properties

IUPAC Name

4,6,8-trimethyl-2-prop-2-ynylsulfanylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c1-5-6-17-14-15-11(4)12-8-9(2)7-10(3)13(12)16-14/h1,7-8H,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMKDUBHKNVEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)SCC#C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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